![molecular formula C18H36BrNO B1372185 2-Bromo-N-hexadecylacetamide CAS No. 1138445-61-0](/img/structure/B1372185.png)
2-Bromo-N-hexadecylacetamide
Overview
Description
2-Bromo-N-hexadecylacetamide is a chemical compound with the molecular formula C18H36BrNO and a molecular weight of 362.39 . It is a white to off-white solid .
Molecular Structure Analysis
The InChI code for 2-Bromo-N-hexadecylacetamide is1S/C18H36BrNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(21)17-19/h2-17H2,1H3,(H,20,21)
. This indicates the presence of 18 carbon atoms, 36 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis
2-Bromo-N-hexadecylacetamide is a white to off-white solid . It has a molecular weight of 362.39 . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Catalysis
2-Bromo-N-hexadecylacetamide and its derivatives are pivotal in chemical synthesis and catalysis. For instance, the palladium-catalyzed cross-coupling reaction of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide is a significant method for synthesizing α-arylacetamide. This process involves the use of tricyclohexylphosphine as the ligand and hydroquinone as the free-radical scavenger, providing a convenient and straightforward approach for the synthesis of these compounds (Lu, Xue, & Luo, 2003). Moreover, a visible light-induced radical rearrangement process allows for the construction of multisubstituted N,2-diarylacetamide through an intramolecular selective aryl migration/desulfonylation of 2-bromo-N-aryl-N-(arenesulfonyl)amide. This method provides a mild reaction condition suitable for a variety of applications (Li, Hu, Dong, Xie, Wan, & Zhang, 2016).
Material Science and Environmental Research
In material science, the study and characterization of derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-hexadecylacetamide, have been carried out through X-ray powder diffraction. These compounds are potential pesticides, and their structural analysis is crucial for their application in environmental protection and agricultural productivity (Olszewska, Pikus, & Tarasiuk, 2008).
Biological and Therapeutic Applications
Although the derivatives of 2-Bromo-N-hexadecylacetamide are mainly used in chemical synthesis and material science, the structural similarity with other brominated compounds suggests potential biological activities. For instance, Hexabromocyclododecanes (HBCDs), which are brominated aliphatic cyclic hydrocarbons used as flame retardants, have been extensively studied for their environmental impact and bioaccumulation potential. While not directly related to 2-Bromo-N-hexadecylacetamide, the research on HBCDs provides insights into the environmental behavior and toxicology of brominated compounds (Covaci et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-hexadecylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36BrNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(21)17-19/h2-17H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFRJSBFZDHSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673825 | |
Record name | 2-Bromo-N-hexadecylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-hexadecylacetamide | |
CAS RN |
1138445-61-0 | |
Record name | 2-Bromo-N-hexadecylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.